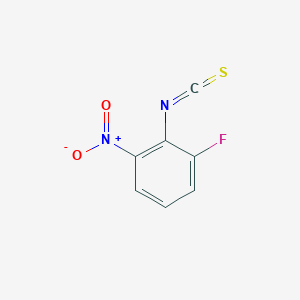![molecular formula C11H22N2O5S B13699232 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a sulfonyl group attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol typically involves the reaction of 1-Boc-piperazine with a sulfonylating agent, followed by the introduction of the ethanol moiety. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of free amines.
Aplicaciones Científicas De Investigación
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected piperazine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine
- 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine
Uniqueness
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanol moiety differentiates it from other similar compounds, potentially offering unique interactions in biological systems.
Propiedades
Fórmula molecular |
C11H22N2O5S |
|---|---|
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-hydroxyethylsulfonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O5S/c1-11(2,3)18-10(15)12-4-6-13(7-5-12)19(16,17)9-8-14/h14H,4-9H2,1-3H3 |
Clave InChI |
RFVWEPVRFAKGLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
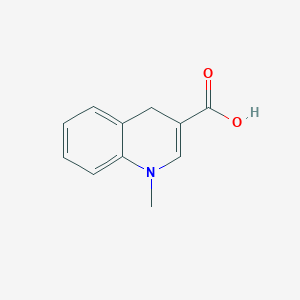
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
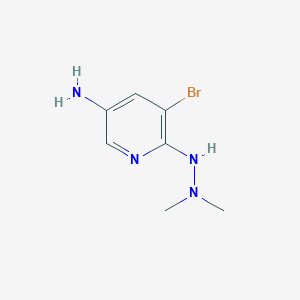
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
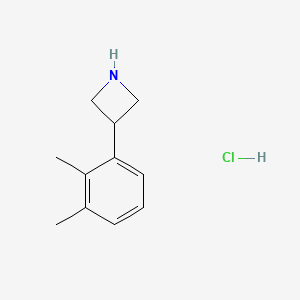
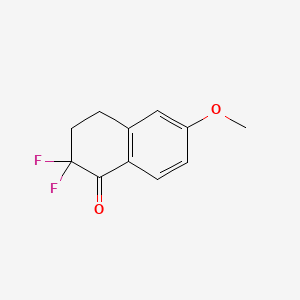


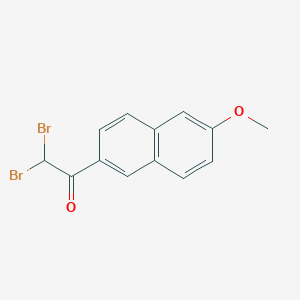

![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
